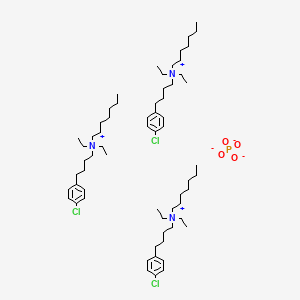

Clofiliumphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clofiliumphosphate is a quaternary ammonium compound known for its role as a potassium channel blocker. It is primarily used in the treatment of cardiac arrhythmias due to its ability to increase atrial and ventricular effective refractory periods without altering conduction time . This compound is recognized for its efficacy in abolishing the ability to induce ventricular tachycardia by programmed stimulation .

Méthodes De Préparation

The synthesis of clofiliumphosphate involves several steps:

Starting Material: The reaction begins with p-chlorobenzaldehyde, which reacts with sodium cyanide and ethyl acetate to form ethyl 4-(p-chlorophenyl)-4-oxobutyrate.

Hydrolysis: This intermediate is then hydrolyzed using potassium hydroxide to yield the corresponding free acid.

Reduction: The free acid is reduced with zinc and aqueous hydrochloric acid to produce 4-(p-chlorophenyl)butyric acid.

Condensation: This acid is condensed with heptylamine using oxalyl chloride in refluxing benzene to form N-heptyl-4-(p-chlorophenyl)butyramide.

Further Reduction: The butyramide is reduced with diborane in refluxing tetrahydrofuran to yield N-heptyl-4-(p-chlorophenyl)butylamine.

Acetylation: This amine is acetylated with acetyl chloride in the presence of sodium carbonate in acetone to form N-acetyl-N-heptyl-4-(p-chlorophenyl)butylamine.

Final Reduction: The acetylated product is further reduced with diborane to produce N-ethyl-N-heptyl-4-(p-chlorophenyl)butylamine.

Analyse Des Réactions Chimiques

Clofiliumphosphate undergoes various chemical reactions:

Oxidation and Reduction: The compound can be reduced using agents like diborane and zinc in aqueous hydrochloric acid.

Substitution: Quaternization with ethyl bromide is a key substitution reaction in its synthesis.

Condensation: The condensation of 4-(p-chlorophenyl)butyric acid with heptylamine is a crucial step.

Applications De Recherche Scientifique

Clofiliumphosphate has diverse applications in scientific research:

Chemistry: It is used as a model compound in the study of quaternary ammonium compounds and their reactions.

Biology: The compound’s ability to block potassium channels makes it valuable in studying ion channel functions and related biological processes.

Industry: This compound is used in the development of pharmaceuticals targeting cardiac conditions.

Mécanisme D'action

Clofiliumphosphate exerts its effects by blocking potassium channels, specifically targeting the HERG (human Ether-à-go-go-Related Gene) channel. This blockage increases the atrial and ventricular effective refractory periods, thereby preventing the induction of ventricular tachycardia. The molecular pathway involves the inhibition of potassium ion flow through the channels, stabilizing the cardiac cell membrane potential and reducing the likelihood of arrhythmias .

Comparaison Avec Des Composés Similaires

Clofiliumphosphate is unique among potassium channel blockers due to its specific structure and efficacy. Similar compounds include:

Amiodarone: Another potassium channel blocker used in arrhythmia treatment but with a different structure and broader spectrum of action.

Sotalol: A non-selective beta-blocker with potassium channel blocking properties, used for similar indications but with additional beta-adrenergic blocking effects.

Propriétés

Formule moléculaire |

C63H111Cl3N3O4P |

|---|---|

Poids moléculaire |

1111.9 g/mol |

Nom IUPAC |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;phosphate |

InChI |

InChI=1S/3C21H37ClN.H3O4P/c3*1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h3*14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |

Clé InChI |

SLOWBFFBASJEAL-UHFFFAOYSA-K |

SMILES canonique |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.[O-]P(=O)([O-])[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13110383.png)

![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)

![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)

![7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110417.png)